BIBF0775

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

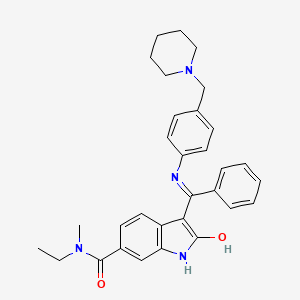

N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQSLTZPBLZNBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BIBF0775

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBF0775 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By specifically targeting the ATP-binding site of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway. This inhibition prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby abrogating the transcription of TGF-β responsive genes. This targeted mechanism of action makes this compound a valuable tool for investigating the role of TGF-β signaling in various pathological processes, including fibrosis and cancer, and a potential therapeutic agent in these contexts. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, supported by quantitative data and detailed experimental methodologies.

Introduction to TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, such as cancer, autoimmune disorders, and fibrotic conditions.[1] The canonical signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI or ALK5).[2][3][4] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[2][3][4] The phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2][3][4]

Core Mechanism of Action of this compound

This compound is a synthetic, indolinone-based small molecule that acts as a competitive inhibitor of the ALK5 kinase.[5] X-ray crystallography studies have shown that this compound binds to the ATP-binding pocket within the kinase domain of TGFβRI.[5] This direct interaction prevents the binding of ATP, which is essential for the kinase activity of ALK5. Consequently, the autophosphorylation of the receptor and the subsequent phosphorylation of its downstream targets, SMAD2 and SMAD3, are inhibited.

Visualization of the TGF-β Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the point of intervention by this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| TGFβRI (ALK5) | 34 |

| VEGFR2 | 1447 |

| PDGFRα | 890 |

| Data sourced from publicly available datasheets citing Roth G.J., et al. (2010). |

Table 2: Cellular Activity of this compound

| Cellular Endpoint | Cell Line | EC₅₀ (nM) |

| Inhibition of SMAD2/3 Phosphorylation | HaCaT | 105 |

| Data sourced from publicly available datasheets citing Roth G.J., et al. (2010). |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard assays described in the literature.

TGFβRI (ALK5) Kinase Assay

This biochemical assay quantifies the ability of this compound to inhibit the kinase activity of recombinant human TGFβRI.

Materials:

-

Recombinant human TGFβRI (ALK5) kinase domain

-

Biotinylated peptide substrate (e.g., a generic kinase substrate or a SMAD-derived peptide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound stock solution in DMSO

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-serine/threonine antibody

-

Time-Resolved Fluorescence (TRF) plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microplate, add the recombinant TGFβRI kinase and the biotinylated peptide substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phospho-serine/threonine antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add an enhancement solution and measure the time-resolved fluorescence signal.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable curve-fitting software.

Cellular SMAD2/3 Phosphorylation Assay

This cell-based assay measures the effect of this compound on TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a relevant cell line (e.g., HaCaT keratinocytes).

Materials:

-

HaCaT cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer containing phosphatase and protease inhibitors

-

Antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye)

-

Detection reagents (e.g., ECL for Western blotting or fluorescent substrate for in-cell western)

-

Plate reader or imaging system

Procedure (based on an in-cell western assay):

-

Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a few hours.

-

Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).

-

Stimulate the cells with a constant concentration of TGF-β1 for a defined period (e.g., 30-60 minutes).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

-

Incubate the cells with the primary antibody against phospho-SMAD2/3.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Acquire fluorescent images and quantify the intensity of the phospho-SMAD2/3 signal.

-

Normalize the signal to cell number (e.g., by co-staining with a nuclear dye).

-

Calculate the percent inhibition of SMAD2/3 phosphorylation for each concentration of this compound and determine the EC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines the workflow for the cellular SMAD2/3 phosphorylation assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the TGF-β type I receptor, ALK5. Its mechanism of action involves the direct inhibition of the ALK5 kinase activity, leading to the suppression of the canonical SMAD signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development who are interested in utilizing this compound as a tool to investigate TGF-β biology or as a lead compound for the development of novel therapeutics. The high selectivity and cellular potency of this compound make it a valuable asset for elucidating the complex roles of TGF-β in health and disease.

References

An In-depth Technical Guide to the Molecular Target of BIBF0775

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular target of BIBF0775, a potent and selective inhibitor. It includes a summary of its inhibitory activity, a detailed description of the relevant signaling pathway, and the experimental protocols used for its characterization.

Primary Molecular Target

The primary molecular target of this compound is the Transforming Growth Factor-β Receptor Type 1 (TGF-βRI) , also known as Activin Receptor-Like Kinase 5 (ALK5) .[1][2] this compound is an indolinone-based small molecule that exhibits potent and selective inhibition of ALK5 kinase activity.[2]

Quantitative Inhibitory Profile

The inhibitory activity of this compound against its primary target and its cellular effects have been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| TGF-βRI (ALK5) | 34 |

| VEGFR2 | 1,447 |

| PDGFRα | 890 |

Data sourced from Cayman Chemical, citing Roth et al., 2010.[1]

Table 2: Cellular Activity of this compound

| Cellular Assay | Cell Line | EC50 (nM) |

| Inhibition of SMAD2/3 Phosphorylation | HaCaT | 105 |

Data sourced from Cayman Chemical, citing Roth et al., 2010.[1]

Signaling Pathway

This compound targets ALK5, a key component of the TGF-β signaling pathway. This pathway plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[3][4] Dysregulation of the TGF-β pathway is implicated in various diseases, including cancer and fibrosis.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding event recruits and activates the TGF-β type I receptor (ALK5) through phosphorylation of its glycine-serine-rich (GS) domain. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

Figure 1. TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound. These protocols are based on standard assays in the field and are consistent with the methods described in the primary literature.

ALK5 Kinase Assay

This assay quantifies the in vitro inhibitory effect of this compound on the enzymatic activity of ALK5.

Materials:

-

Recombinant human ALK5 (TGF-βRI) enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate)

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound stock solution in DMSO

-

96-well or 384-well assay plates

-

Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer to the desired final concentrations.

-

In an assay plate, add the diluted this compound or DMSO (vehicle control).

-

Add the ALK5 enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (for radiometric assay) or just ATP (for ADP-Glo™ assay).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash the membrane to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2. General workflow for the in vitro ALK5 kinase assay.

Cellular SMAD2/3 Phosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

Materials:

-

HaCaT cells (human keratinocyte cell line) or other TGF-β responsive cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

TGF-β1 ligand

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Western blotting or ELISA reagents

-

Microplate reader or imaging system

Procedure:

-

Seed HaCaT cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a few hours to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1 hour).

-

Stimulate the cells with a fixed concentration of TGF-β1 for a short period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.

-

Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of phosphorylated SMAD2/3 and total SMAD2/3 in the lysates using Western blotting or a specific ELISA kit.

-

Normalize the phosphorylated SMAD2/3 signal to the total SMAD2/3 signal for each sample.

-

Calculate the percentage of inhibition of SMAD2/3 phosphorylation for each this compound concentration relative to the TGF-β1-stimulated control and determine the EC50 value.

Figure 3. Workflow for the cellular SMAD2/3 phosphorylation assay.

References

An In-depth Technical Guide to the Pathway Inhibition of Nintedanib (BIBF 1120)

Disclaimer: The initial request specified "BIBF0775." Publicly available scientific literature does not contain information on a compound with this identifier. Based on the similarity of the name and the relevance of the requested information to its mechanism of action, this guide focuses on Nintedanib , also known as BIBF 1120 , a well-documented tyrosine kinase inhibitor.

Introduction

Nintedanib (marketed as Ofev and Vargatef) is a potent, orally available small-molecule tyrosine kinase inhibitor.[1][2] It was initially developed as an anti-cancer agent due to its anti-angiogenic properties.[2] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer, and other progressive fibrosing interstitial lung diseases.[3][4] Its therapeutic effects are derived from the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in key pathological processes such as fibrosis and angiogenesis.[5][6]

Core Mechanism of Action

Nintedanib functions as a competitive inhibitor, targeting the ATP-binding pocket of several key kinases.[5][7] This action blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, migration, and survival.[5][6] The primary targets of Nintedanib are:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key mediators of angiogenesis, the formation of new blood vessels.[1][8]

-

Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, differentiation, and tissue repair. Aberrant signaling is implicated in fibrosis.[1][8]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a significant role in the proliferation and migration of fibroblasts, which are central to the development of fibrotic tissue.[1][9]

By inhibiting these three receptor families, Nintedanib effectively acts as a "triple angiokinase inhibitor".[1] It also demonstrates inhibitory activity against other kinases such as Flt-3 and members of the Src family (Src, Lck, and Lyn).[1][6]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of Nintedanib against its primary kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Kinase Target | IC50 (nM) |

| VEGFR Family | |

| VEGFR1 | 34[2][10] |

| VEGFR2 | 13[2][10] |

| VEGFR3 | 13[2][10] |

| FGFR Family | |

| FGFR1 | 69[2][10] |

| FGFR2 | 37[2][10] |

| FGFR3 | 108[2][10] |

| PDGFR Family | |

| PDGFRα | 59[2][10] |

| PDGFRβ | 65[2][10] |

Table 1: In Vitro IC50 values for Nintedanib against key receptor tyrosine kinases.

Signaling Pathway Inhibition

Nintedanib's therapeutic efficacy stems from its ability to disrupt multiple signaling pathways simultaneously. The following diagrams illustrate the points of inhibition within the VEGFR, FGFR, and PDGFR signaling cascades.

Caption: Nintedanib inhibition of the VEGFR signaling pathway.

Caption: Nintedanib inhibition of the FGFR signaling pathway.

Caption: Nintedanib inhibition of the PDGFR signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the inhibitory activity of Nintedanib. These are generalized methodologies based on standard practices in the field.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

Objective: To determine the IC50 value of Nintedanib for a specific kinase (e.g., VEGFR2, FGFR1, PDGFRβ).

Materials:

-

Purified recombinant kinase enzyme.

-

Specific peptide substrate for the kinase.

-

Adenosine 5'-triphosphate (ATP).

-

Nintedanib (test compound).

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA).

-

ADP detection kit (e.g., ADP-Glo™).

-

Microplate reader (luminescence or fluorescence).

-

Multi-well assay plates (e.g., 384-well).

Procedure:

-

Compound Preparation: Prepare a serial dilution of Nintedanib in DMSO. A typical concentration range would span from 1 nM to 10 µM.

-

Assay Setup: To the wells of a microplate, add the kinase assay buffer.

-

Compound Dispensing: Add a small volume (e.g., 1 µL) of the diluted Nintedanib or DMSO (vehicle control) to the appropriate wells.

-

Kinase Addition: Add the purified kinase enzyme solution to each well.

-

Pre-incubation: Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at its Michaelis constant (Km) for the specific kinase.[1]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes. This time should be optimized to keep the reaction within the linear range.

-

Reaction Termination and Signal Detection: Stop the reaction and detect the generated ADP according to the manufacturer's protocol for the chosen ADP detection kit.[12] This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescent or fluorescent signal.

-

Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of Nintedanib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a receptor within intact cells, providing a more physiologically relevant assessment of drug activity.[13][14]

Objective: To determine the inhibitory effect of Nintedanib on ligand-stimulated autophosphorylation of VEGFR-2 in a cellular context.

Materials:

-

Human endothelial cells (e.g., HUVECs) endogenously expressing VEGFR-2.

-

Cell culture medium (serum-free for the assay).

-

Nintedanib.

-

Ligand (e.g., VEGF-A).

-

Cell lysis buffer.

-

ELISA-based assay kit for detecting phosphorylated VEGFR-2.

-

Multi-well cell culture plates.

Procedure:

-

Cell Culture: Plate endothelial cells in multi-well plates and grow to near confluency.

-

Serum Starvation: Before the assay, starve the cells by replacing the growth medium with serum-free medium for several hours to reduce basal receptor activation.

-

Compound Incubation: Treat the cells with various concentrations of Nintedanib (or vehicle control) for a defined period (e.g., 90 minutes) to allow for cell penetration and target binding.[13]

-

Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., VEGF-A) for a short period (e.g., 3-5 minutes) to induce receptor autophosphorylation.[13]

-

Cell Lysis: Immediately stop the stimulation by washing the cells with cold PBS and then lyse the cells using a lysis buffer to release cellular proteins.

-

Phosphorylation Quantification: Quantify the amount of phosphorylated VEGFR-2 in the cell lysates using an ELISA-based method.[13] This typically involves capturing the total VEGFR-2 protein and then detecting the phosphorylated form with a specific antibody.

-

Data Analysis: Normalize the phosphorylated receptor signal to the total amount of receptor or total protein. Plot the percentage of inhibition of phosphorylation against the Nintedanib concentration to determine the cellular IC50.

Caption: Workflow for a cellular receptor autophosphorylation assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. apexbt.com [apexbt.com]

- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 4. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Reducing lung function decline in patients with idiopathic pulmonary fibrosis: potential of nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Discovery and Synthesis of Nintedanib (BIBF 1120) and an Overview of BIBF0775

An important note on the compound of interest: Initial searches for "BIBF0775" identified a specific transforming growth factor-β receptor I (TGFβRI) inhibitor. However, the more extensively researched and clinically approved compound within the "BIBF" series from Boehringer Ingelheim is BIBF 1120, commercially known as Nintedanib. This guide will provide a comprehensive overview of the discovery, synthesis, and mechanism of action of Nintedanib. A summary of the available information on this compound will follow.

Nintedanib (BIBF 1120): A Multi-Targeted Tyrosine Kinase Inhibitor

Nintedanib is a potent, orally available small-molecule tyrosine kinase inhibitor.[1][2] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and chronic fibrosing interstitial lung diseases (ILDs) with a progressive phenotype.[3][4] Initially developed as an anti-cancer agent, its mechanism of action also proved effective in slowing the progression of fibrotic lung diseases.[1][3]

Discovery and Development

Nintedanib was identified through a lead optimization program aimed at discovering potent inhibitors of angiogenesis, a key process in tumor growth.[1][2] The development focused on creating a "triple angiokinase inhibitor" that could simultaneously block three major signaling pathways involved in the formation of new blood vessels.[1][2] This led to the identification of an indolinone derivative that potently inhibits vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[2][5]

Chemical Synthesis

The chemical synthesis of Nintedanib (BIBF 1120) is a multi-step process that has been described in the scientific literature. A common synthetic route starts from commercially available materials and involves the construction of the core indolinone scaffold followed by the addition of the side chains.

A generalized synthetic workflow is as follows:

Caption: A simplified workflow for the chemical synthesis of Nintedanib.

Mechanism of Action

Nintedanib functions as a competitive inhibitor at the ATP-binding site of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[3][6] Its primary targets are:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3)

-

Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3)

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β) [7]

By blocking these receptors, Nintedanib inhibits the downstream signaling cascades that promote fibroblast proliferation, migration, and transformation into myofibroblasts, which are key events in the pathogenesis of fibrosis.[6][8] The inhibition of these pathways also underlies its anti-angiogenic effects in cancer.[2] Additionally, Nintedanib has been shown to inhibit nRTKs such as Lck, Lyn, and Src.[3][7]

Caption: Nintedanib's mechanism of action via inhibition of key tyrosine kinases.

Quantitative Data

The potency of Nintedanib against its target kinases has been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) values.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 34 |

| VEGFR2 | 13 |

| VEGFR3 | 13 |

| FGFR1 | 69 |

| FGFR2 | 37 |

| FGFR3 | 108 |

| PDGFRα | 59 |

| PDGFRβ | 65 |

Data sourced from MedChemExpress and APExBIO.[5][9]

Clinical trials have demonstrated the efficacy of Nintedanib in slowing the decline of lung function in patients with IPF.

| Clinical Trial | Primary Endpoint | Result |

| TOMORROW (Phase II) | Annual rate of FVC decline | Significant reduction in FVC decline at 150 mg twice daily dose.[10] |

| INPULSIS-1 & INPULSIS-2 (Phase III) | Annual rate of FVC decline | Nintedanib significantly reduced the annual rate of FVC decline compared to placebo.[10] |

FVC: Forced Vital Capacity

Key Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay.

Caption: A generalized workflow for a kinase inhibition assay.

Protocol Details:

-

Reagent Preparation: Recombinant human VEGFR, FGFR, or PDGFR is used. A specific peptide substrate for the kinase is selected. ATP is prepared at a concentration near its Km for the kinase. Nintedanib is serially diluted in DMSO.

-

Incubation: The kinase and various concentrations of Nintedanib are pre-incubated in a microtiter plate to allow for compound binding.

-

Reaction Initiation: The reaction is started by adding the substrate and ATP mixture.

-

Reaction Conditions: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining after the reaction.

-

Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the Nintedanib concentration. The IC50 value is determined from the resulting sigmoidal dose-response curve.

Cell-Based Proliferation Assay

To assess the effect of Nintedanib on cell proliferation, a common method is the BrdU (Bromodeoxyuridine) incorporation assay.

-

Cell Culture: Human lung fibroblasts are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of Nintedanib and a growth factor to stimulate proliferation (e.g., PDGF).

-

BrdU Labeling: BrdU, a synthetic analog of thymidine, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

-

Detection: After an incubation period, the cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., peroxidase). A substrate is then added that produces a colorimetric or chemiluminescent signal.

-

Quantification: The signal intensity, which is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation, is measured using a plate reader.

This compound: A TGFβRI Inhibitor

Information on this compound is significantly more limited than for Nintedanib, suggesting it may be a preclinical lead compound that was not advanced to later stages of development.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of the Transforming Growth Factor-β Receptor I (TGFβRI) through a high-throughput screening of a library of indolinone compounds.[11] TGFβ is a key cytokine involved in fibrosis, and its signaling pathway is a target for anti-fibrotic therapies.[11] By inhibiting TGFβRI, this compound would block the downstream signaling that leads to the production of extracellular matrix proteins, a hallmark of fibrosis.[11]

Caption: The proposed mechanism of action for this compound as a TGFβRI inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nintedanib: from discovery to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 5. apexbt.com [apexbt.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Nintedanib - Wikipedia [en.wikipedia.org]

- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. immune-system-research.com [immune-system-research.com]

Elucidating the Role of BIBF 1120 (Nintedanib) in Triple Angiokinase Inhibition Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF 1120, known commercially as Nintedanib and Vargatef, is a potent, orally available, small-molecule tyrosine kinase inhibitor.[1][2] It functions as a triple angiokinase inhibitor, simultaneously targeting three key receptor families implicated in tumor angiogenesis and fibrosis: Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[3][4] This multi-targeted approach allows BIBF 1120 to effectively disrupt the complex signaling networks that drive cellular proliferation, migration, and new blood vessel formation, making it a significant agent in oncology and for the treatment of idiopathic pulmonary fibrosis.[1][5] This technical guide provides a comprehensive overview of the signaling pathways modulated by BIBF 1120, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action and Signaling Pathway Involvement

BIBF 1120 exerts its therapeutic effects by competitively binding to the ATP-binding pocket within the intracellular kinase domains of VEGFR, FGFR, and PDGFR.[6][7] This binding event inhibits the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling cascades.[6] The primary signaling pathways attenuated by BIBF 1120 include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[8][9]

By blocking these pathways in endothelial cells, pericytes, and smooth muscle cells, BIBF 1120 effectively inhibits cell proliferation and induces apoptosis.[8][10] The simultaneous inhibition of VEGFR, FGFR, and PDGFR signaling pathways provides a comprehensive blockade of angiogenesis, a process crucial for tumor growth and metastasis.[3][9]

Below is a diagram illustrating the signaling pathways targeted by BIBF 1120.

Figure 1: Signaling pathways inhibited by BIBF 1120 (Nintedanib).

Quantitative Data

The inhibitory activity of BIBF 1120 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against the target kinases. The half-maximal effective concentration (EC50) values from cell-based assays further confirm its biological efficacy.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR1 | 34 | [11][12] |

| VEGFR2 | 13 | [11][12] |

| VEGFR3 | 13 | [11][12] |

| FGFR1 | 69 | [11][12] |

| FGFR2 | 37 | [11][12] |

| FGFR3 | 108 | [11][12] |

| PDGFRα | 59 | [11][12] |

| PDGFRβ | 65 | [11][12] |

| Cell-Based Assay | Cell Type | Stimulant | EC50 (nM) | Reference |

| Cell Proliferation | HUVEC | VEGF | <10 | [9] |

| Cell Proliferation | HUVEC | bFGF | 290 | [9] |

| Cell Proliferation | Bovine Retinal Pericytes | PDGF-BB | 79 | [9][13] |

| Cell Proliferation | HUASMC | PDGF-BB | 69 | [13] |

Detailed Experimental Protocols

Reproducibility of scientific findings relies on detailed and accurate reporting of experimental methods. Below are protocols for key experiments used to characterize the activity of BIBF 1120.

1. Kinase Inhibition Assay (Example for VEGFR2)

This assay determines the in vitro inhibitory activity of a compound against a specific kinase.

-

Materials:

-

Recombinant human VEGFR2 kinase domain (GST-tagged)

-

BIBF 1120 (serial dilutions)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM EDTA, 2 mg/mL BSA)

-

Microtiter plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Protocol:

-

Prepare serial dilutions of BIBF 1120 in 25% DMSO.

-

Add 10 µL of each BIBF 1120 dilution to the wells of a microtiter plate.

-

Add 10 µL of diluted VEGFR2 kinase (e.g., 0.8 µg/mL) to each well.

-

Pre-incubate the plate for 1 hour at room temperature with gentle shaking.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[13]

-

Figure 2: Workflow for a typical kinase inhibition assay.

2. Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of cultured cells.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Cell culture medium (e.g., EGM-2)

-

Growth factors (e.g., VEGF, bFGF)

-

BIBF 1120 (serial dilutions)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

-

Protocol:

-

Seed HUVECs into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours.

-

Add serial dilutions of BIBF 1120 to the wells.

-

Two hours after adding BIBF 1120, stimulate the cells with the appropriate growth factor (e.g., VEGF).[13]

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the cell viability against the concentration of BIBF 1120.

-

3. Western Blot Analysis for MAPK and Akt Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, indicating the activation state of a signaling pathway.

-

Materials:

-

Cultured cells (e.g., HUVEC)

-

BIBF 1120

-

Growth factor (e.g., VEGF)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (total MAPK, phospho-MAPK, total Akt, phospho-Akt)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Protocol:

-

Culture cells and treat them with BIBF 1120 for a specified time before stimulating with a growth factor.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the total and phosphorylated forms of MAPK and Akt.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of BIBF 1120 on protein phosphorylation.[13]

-

BIBF 1120 (Nintedanib) is a potent triple angiokinase inhibitor that effectively targets the VEGFR, FGFR, and PDGFR signaling pathways. By inhibiting these key drivers of angiogenesis and cell proliferation, BIBF 1120 has demonstrated significant therapeutic potential in the treatment of various cancers and idiopathic pulmonary fibrosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound. Further investigation into the nuanced effects of BIBF 1120 on these and other signaling pathways will continue to refine our understanding of its mechanism of action and expand its clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nintedanib: A Review of Its Use as Second-Line Treatment in Adults with Advanced Non-Small Cell Lung Cancer of Adenocarcinoma Histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting angiogenesis from multiple pathways simultaneously: BIBF 1120, an investigational novel triple angiokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharmadive.com [biopharmadive.com]

- 5. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. New antiangiogenics in non-small cell lung cancer treatment: Vargatef™ (BIBF 1120) and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]

- 12. apexbt.com [apexbt.com]

- 13. selleckchem.com [selleckchem.com]

The Role of BIBF0775 in Transforming Growth Factor-Beta (TGF-β) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably in the progression of fibrotic diseases and cancer.[2][3] Consequently, the TGF-β signaling cascade presents a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of BIBF0775, a potent small molecule inhibitor, and its application in the investigation of TGF-β signaling.

This compound, also known as Nintedanib, is a multi-tyrosine kinase inhibitor that has demonstrated significant anti-fibrotic and anti-angiogenic properties.[4][5] While initially developed as an inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), emerging evidence has highlighted its profound impact on the TGF-β signaling pathway.[2][5][6] This document will explore the mechanism of action of this compound in the context of TGF-β signaling, present key quantitative data, provide detailed experimental protocols for its study, and visualize the intricate signaling pathways and experimental workflows.

Mechanism of Action of this compound in TGF-β Signaling

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[7][8] This activation of TβRI triggers the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3.[7] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular responses.[7]

This compound exerts its inhibitory effects on the TGF-β pathway through multiple mechanisms:

-

Direct Inhibition of TβRI (ALK5): this compound has been identified as a selective inhibitor of TβRI (ALK5). This direct inhibition prevents the phosphorylation and activation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.

-

Inhibition of Non-Smad Pathways: Beyond the canonical Smad pathway, TGF-β can also activate non-Smad signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[9] Studies have shown that this compound can reduce the TGF-β1-induced phosphorylation of both p38MAPK and ERK1/2.[9][10][11]

-

Indirect Effects via Inhibition of Receptor Tyrosine Kinases: By inhibiting VEGFR, FGFR, and PDGFR, this compound can indirectly modulate the cellular microenvironment and reduce the expression and activation of pro-fibrotic factors that can synergize with or be downstream of TGF-β signaling.[6]

This multi-faceted inhibition makes this compound a valuable tool for dissecting the complexities of TGF-β signaling in various disease models.

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of this compound.

| Target | IC50 (nM) | Assay Type | Reference |

| TGFβRI (Alk5) | 34 | Cell-free assay |

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| FGFR1 | 300–1,000 | Cellular BA/F3 assay | [6] |

| FGFR2 | 257 | Cellular BA/F3 assay | [6] |

| FGFR3 | 300–1,000 | Cellular BA/F3 assay | [6] |

| PDGFRα | 41 | Cellular BA/F3 assay | [6] |

| PDGFRβ | 58 | Cellular BA/F3 assay | [6] |

| VEGFR1 | 300–1,000 | Cellular BA/F3 assay | [6] |

| VEGFR2 | 46 | Cellular BA/F3 assay | [6] |

| VEGFR3 | 33 | Cellular BA/F3 assay | [6] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on TGF-β signaling are provided below.

Western Blot Analysis of Smad2/3, p38MAPK, and ERK1/2 Phosphorylation

This protocol details the detection of total and phosphorylated levels of key signaling proteins in response to TGF-β and this compound treatment.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Smad2/3, anti-Smad2/3, anti-p-p38MAPK, anti-p38MAPK, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., fibroblasts, epithelial cells) and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression

This protocol is for measuring the mRNA expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Snail.[10][11]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (α-SMA, Snail) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with TGF-β1 and/or this compound as described in the Western Blot protocol for a longer duration (e.g., 24-48 hours). Extract total RNA using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.

-

Run the reaction on a real-time PCR instrument.

-

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of this compound on cell proliferation.[11]

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound in the presence or absence of TGF-β1.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3][7]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Cell Migration Assay (Scratch Wound Assay)

This assay assesses the effect of this compound on cell migration.[11][12]

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a plate and grow them to full confluency.

-

Create the Scratch: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Wash and Treat: Wash the cells with PBS to remove detached cells. Add fresh media containing different concentrations of this compound with or without TGF-β1.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Collagen Gel Contraction Assay

This assay measures the ability of fibroblasts to contract a collagen matrix, a hallmark of fibrotic processes.[11]

Materials:

-

24-well plates

-

Type I collagen solution

-

Cell culture medium

-

Sterile spatula or needle

Procedure:

-

Prepare Collagen Gels: Prepare a collagen gel solution containing fibroblasts on ice.

-

Plate the Gels: Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C.

-

Treatment: Add culture medium containing TGF-β1 and/or this compound on top of the gels.

-

Release the Gels: After a period of incubation (e.g., 24 hours), gently detach the gels from the sides of the wells using a sterile spatula.

-

Measure Contraction: Capture images of the gels at different time points and measure the gel area.

-

Analysis: Calculate the percentage of gel contraction relative to the initial area.

Mandatory Visualizations

TGF-β Signaling Pathway

Caption: Canonical and non-canonical TGF-β signaling pathways.

Mechanism of Action of this compound

Caption: Inhibitory mechanisms of this compound on TGF-β and other signaling pathways.

Experimental Workflow for Investigating this compound

Caption: A typical experimental workflow for studying this compound effects.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.thewellbio.com [cdn.thewellbio.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Frontiers | TGF-β1 Pretreatment Improves the Function of Mesenchymal Stem Cells in the Wound Bed [frontiersin.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.virginia.edu [med.virginia.edu]

In-depth Technical Guide on the Preliminary Efficacy of BIBF0775

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of BIBF0775, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This document details the mechanism of action, quantitative efficacy data, and the experimental protocols used in its initial evaluation.

Core Efficacy Data of this compound

The primary efficacy of this compound lies in its potent and selective inhibition of ALK5, a key kinase in the TGF-β signaling pathway. Preliminary studies have quantified its inhibitory activity, demonstrating its potential as a targeted therapeutic agent.

| Target Kinase | IC50 (nM) | Notes |

| TGFβRI (ALK5) | 34 | Primary target; indicates high-potency inhibition. |

Table 1: In vitro potency of this compound against the primary target kinase, TGFβRI (ALK5).

Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway

This compound exerts its effects by targeting the TGF-β signaling pathway, a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. In many pathological conditions, such as cancer and fibrosis, this pathway is dysregulated.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain. Activated ALK5 then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

By selectively inhibiting the kinase activity of ALK5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade.

Experimental Protocols

The preliminary efficacy of this compound was determined through rigorous in vitro assays. The following sections detail the methodologies for the key experiments.

In Vitro ALK5 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of ALK5.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TGFβRI (ALK5).

Materials:

-

Recombinant human TGFβRI (ALK5) kinase domain.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

ATP.

-

This compound.

-

Assay plates (e.g., 384-well white plates).

-

Plate reader capable of measuring luminescence.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the recombinant ALK5 enzyme, the appropriate kinase buffer, and the diluted this compound or DMSO (vehicle control).

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP and the appropriate substrate.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

-

Data Acquisition: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular SMAD2/3 Phosphorylation Assay

This cellular assay assesses the ability of this compound to inhibit the TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

Objective: To determine the cellular potency of this compound in blocking the TGF-β signaling pathway.

Materials:

-

A suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells).

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3.

-

Secondary antibodies.

-

Western blotting or ELISA equipment.

Procedure:

-

Cell Culture: Plate the cells in appropriate culture vessels and grow to a suitable confluency.

-

Serum Starvation: Serum-starve the cells for a period (e.g., 16-24 hours) to reduce basal signaling.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a fixed concentration of TGF-β1 for a short period (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection of Phospho-SMAD2/3:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-SMAD2/3 and anti-total-SMAD2/3 antibodies.

-

ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total SMAD2/3.

-

-

Data Analysis: Quantify the levels of phosphorylated SMAD2/3 and normalize to the levels of total SMAD2/3. Calculate the percent inhibition of TGF-β-induced SMAD2/3 phosphorylation for each concentration of this compound and determine the IC50 value.

An In-Depth Technical Guide to the Biological Effects of BIBF0775

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBF0775 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By specifically targeting the kinase activity of ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical mediator of numerous cellular processes. Dysregulation of this pathway is a key factor in the pathogenesis of various diseases, including cancer and fibrosis. This technical guide provides a comprehensive overview of the biological effects of this compound, its mechanism of action, and detailed protocols for key experimental assays. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Inhibition of TGF-β Type I Receptor (ALK5)

This compound exerts its biological effects through the potent and selective inhibition of the TGF-β type I receptor (TGFβRI or ALK5). The primary mechanism involves blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation and subsequent activation of its downstream targets, the Smad2 and Smad3 proteins.

The TGF-β/Smad Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β superfamily ligand to a type II receptor (TGFβRII). This binding event recruits and phosphorylates a type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes. These processes include cell growth, differentiation, apoptosis, and migration.[1][2][3]

This compound's Point of Intervention

This compound acts as a competitive inhibitor at the ATP-binding site of the ALK5 kinase domain. This prevents the autophosphorylation of ALK5 and its subsequent phosphorylation of Smad2 and Smad3, effectively halting the downstream signaling cascade.

References

A Technical Guide to BIBF0775: A Selective TGFβ Receptor I (ALK5) Kinase Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transforming growth factor-β (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2][3] Dysregulation of this pathway is a key factor in the pathogenesis of numerous diseases, notably fibrosis and cancer.[1][4][5] The TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), is the primary kinase that transduces the TGF-β signal intracellularly.[6][7] Consequently, inhibiting ALK5 presents a promising therapeutic strategy.[5][8] This document provides a detailed technical overview of BIBF0775, a potent and selective small molecule inhibitor of TGFβRI, designed for use in preclinical research and drug development.

The TGF-β Signaling Pathway and Mechanism of Inhibition

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII).[9][10] This binding event induces the recruitment and phosphorylation of the type I receptor, ALK5, within its glycine-serine-rich (GS) domain.[6][9] The activated ALK5 kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SSXS motif.[6][10][11] These phosphorylated R-SMADs form a heteromeric complex with the common mediator SMAD4.[6][9] This complex subsequently translocates into the nucleus, where it partners with other transcription factors to regulate the expression of target genes involved in processes like fibrosis and immune suppression.[4][9][10]

This compound exerts its inhibitory effect by directly targeting the ATP-binding site within the kinase domain of TGFβRI (ALK5).[8] By competitively blocking ATP, it prevents the autophosphorylation and activation of the receptor, thereby halting the downstream phosphorylation of SMAD2 and SMAD3 and interrupting the entire signaling cascade.

Quantitative Data and Physicochemical Properties

This compound is characterized by its high potency against TGFβRI. The key quantitative metrics and properties are summarized below.

| Parameter | Value | Reference(s) |

| Target | Transforming growth factor β Receptor I (TGFβRI / ALK5) | [12][13] |

| IC₅₀ | 34 nM | [12][13][14][15] |

| CAS Number | 334951-90-5 | [8] |

| Molecular Formula | C₃₁H₃₄N₄O₂ | [8] |

| Molecular Weight | 494.64 g/mol | [8] |

| IUPAC Name | (3Z)-N-Ethyl-2,3-dihydro-N-methyl-2-oxo-3-[phenyl[[4-(1-piperidinylmethyl)phenyl]amino]methylene]-1H-indole-6-carboxamide | [8] |

Experimental Protocols

The characterization of this compound as a TGFβRI inhibitor involves both biochemical and cell-based assays to determine its potency and mechanism of action.

Biochemical TGFβRI Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the kinase activity of purified TGFβRI enzyme. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.

Objective: To determine the IC₅₀ value of this compound against TGFβRI.

Materials:

-

Recombinant human TGFβRI (e.g., N-terminally His-tagged, amino acids 162-end)[13]

-

This compound (serially diluted in DMSO)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[18]

-

ADP-Glo™ Kinase Assay Kit (or similar, like Kinase-Glo™)[13][17][18]

-

384-well assay plates

-

Luminometer

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. Prepare solutions of TGFβRI enzyme, substrate, and ATP in kinase buffer at the desired concentrations.

-

Kinase Reaction: To the wells of a 384-well plate, add the TGFβRI enzyme, the kinase buffer containing the test inhibitor (this compound) or vehicle (DMSO), and the substrate/ATP mixture.[18] A typical final ATP concentration is near its Km value to ensure competitive inhibition can be accurately measured.[13]

-

Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 45-120 minutes) to allow the phosphorylation reaction to proceed.[17][18]

-

Signal Generation (ADP-Glo™ Method):

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][18]

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30-45 minutes at room temperature.[17][18]

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cellular Phospho-SMAD Assay (In Vitro)

This assay measures the functional consequence of TGFβRI inhibition within a cellular context by quantifying the levels of phosphorylated SMAD2 or SMAD3.

Objective: To confirm that this compound blocks TGF-β-induced SMAD phosphorylation in cells.

Materials:

-

A responsive cell line (e.g., Mink lung epithelial cells, HaCaT cells)

-

Cell culture medium and serum

-

Recombinant human TGF-β1

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3)

-

Secondary antibody (e.g., HRP-conjugated)

-

Western blot or ELISA reagents

Methodology:

-

Cell Culture: Plate cells and grow to a desired confluency. Serum-starve the cells for several hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Add TGF-β1 ligand to the culture medium to stimulate the signaling pathway. Incubate for a short period (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Quantification (Western Blot):

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated SMAD2/3.

-

Strip and re-probe the membrane with an antibody for total SMAD2/3 as a loading control.

-

Visualize bands using a chemiluminescent substrate and quantify band density.

-

-

Analysis: Determine the concentration-dependent reduction in the ratio of phospho-SMAD to total SMAD.

Selectivity Profile

This compound is reported as a selective inhibitor of TGFβRI.[12][13] The indolinone chemical class, to which this compound belongs, generally exhibits high selectivity against other kinases.[1] Notably, unlike many other TGFβR inhibitors, these compounds do not typically inhibit p38 kinase.[1] However, depending on the specific substitution pattern of the indolinone core, some derivatives may show additional activity against the Platelet-Derived Growth Factor Receptor (PDGFR).[1] A comprehensive kinome-wide screen would be necessary to fully delineate the selectivity profile of this compound.

Conclusion

This compound is a valuable chemical probe for studying the roles of TGF-β signaling in health and disease. With a nanomolar potency for the TGFβRI/ALK5 kinase and good selectivity, it serves as a critical tool for in vitro and in vivo preclinical studies.[1][12][19] Its ability to potently block the canonical SMAD signaling pathway makes it an effective agent for investigating the therapeutic potential of TGF-β inhibition in fibrotic diseases and oncology.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β-induced fibrosis: A review on the underlying mechanism and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGFβ Signaling and Cardiovascular Diseases [ijbs.com]

- 8. medkoo.com [medkoo.com]

- 9. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Transforming growth factor β-induced phosphorylation of Smad3 is required for growth inhibition and transcriptional induction in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

- 14. selleck.co.jp [selleck.co.jp]

- 15. This compound | 334951-90-5 | AbMole | BIBF-0775 [abmole.cn]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. promega.com [promega.com]

- 19. adooq.com [adooq.com]

Methodological & Application

Application Notes and Protocols for BIBF0775 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF0775 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[3] Dysregulation of this pathway is implicated in various pathologies such as fibrosis and cancer, making ALK5 an attractive therapeutic target.[3]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay to determine its inhibitory potency against ALK5 and a cell-based assay to assess its effect on TGF-β-induced signaling in a cellular context.

Data Presentation

| Assay Type | Target | Cell Line | Key Reagents | Endpoint Measurement | IC50/EC50 |

| Biochemical Kinase Assay | ALK5 (TGFβRI) | N/A | Recombinant human TGFβRI, ATP, Kinase-Glo Kit | Luminescence | 34 nM |

| Kinase Selectivity Assay | PDGFRR | N/A | Recombinant human PDGFRR, Tyr4 peptide, Z'-LYTE Kit | Fluorescence | 890 nM |

| Kinase Selectivity Assay | VEGFR2 | N/A | Not Specified | Not Specified | 1,447 nM |

| Cell-Based Phosphorylation Assay | ALK5 | HaCaT | TGF-β1, Anti-phospho-SMAD2/3 antibody | Fluorescence | 105 nM |

| Cytotoxicity Assay | General | HaCaT | Cytotoxicity cocktail | Cell Viability | >1,000 nM |

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (ALK5). This phosphorylation event activates ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes. This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and the subsequent downstream signaling cascade.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

ALK5 (TGFβRI) Biochemical Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against the ALK5 kinase.

Workflow:

Caption: Workflow for the ALK5 biochemical kinase assay.

Materials:

-

Recombinant human TGFβRI (ALK5), N-terminally His-tagged (expressed in baculovirus)

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

DMSO (Dimethyl sulfoxide)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Reaction Setup:

-

Add 5 µL of assay buffer to each well of a 96-well plate.

-

Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells.

-

Add 2 µL of recombinant ALK5 enzyme solution (final concentration 0.03 µg/mL) to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration 600 nM).

-

Incubate for 30 minutes at room temperature.

-

-

Luminescence Detection:

-

Equilibrate the Kinase-Glo® reagent to room temperature.

-

Add 10 µL of the Kinase-Glo® reagent to each well to stop the enzymatic reaction.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based SMAD2/3 Phosphorylation Assay

This assay measures the ability of this compound to inhibit TGF-β1-induced phosphorylation of SMAD2 and SMAD3 in HaCaT cells.

Workflow:

Caption: Workflow for the cell-based SMAD2/3 phosphorylation assay.

Materials:

-

HaCaT cells (human keratinocyte cell line)

-